![molecular formula C22H22FN3O2 B5577110 7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)
7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions starting from simple precursors. For instance, Méndez and Kouznetsov (2002) described a method for synthesizing fluorinated tetrahydroquinolines, which may share synthesis pathways with our compound of interest due to the presence of fluorine and the quinoline core structure (Méndez & Kouznetsov, 2002). These methodologies often involve nucleophilic addition reactions, cyclization, and sometimes halogenation to introduce fluorine atoms into the molecule.
Molecular Structure Analysis
Quinoline derivatives exhibit complex molecular structures that contribute to their biological activity. The presence of fluorine atoms in the molecule, for instance, can significantly alter its electronic properties and molecular interactions. Ravikumar et al. (2004) explored the molecular structure of a diastereoisomer of a furo[3,2-c]quinoline derivative, providing insights into the conformation and spatial arrangement of similar compounds (Ravikumar et al., 2004).
Chemical Reactions and Properties
The reactivity of quinoline derivatives towards various chemical reactions is a key aspect of their chemical properties. For example, the photochemical behavior of ciprofloxacin, a fluoroquinolone, underlines the potential reactions and stability considerations for fluorinated quinolines under light exposure (Mella et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting point, boiling point, and solubility, are influenced by the molecular structure and substituents. Dandia et al. (2007) synthesized fluorine-containing substituted spiro compounds, highlighting the impact of fluorine on the physical properties of these molecules (Dandia et al., 2007).
Scientific Research Applications
Structural Analysis and Synthesis
Fluoroquinolones, including related quinoline compounds, have been subject to structural analysis revealing insights into their molecular configurations. For example, studies have detailed the coplanarity of carbonyl and carboxyl groups with the quinoline ring, emphasizing the significance of molecular structure in their biological activity (Jin Shen et al., 2012). Additionally, the synthesis of new derivatives from the ciprofloxacin family showcases the exploration of structural variations to enhance antibacterial properties (Z. B. Tomišić et al., 2002).
Antibacterial Activity
Research on quinolone derivatives often focuses on evaluating their antibacterial efficacy. For instance, studies have synthesized and tested various quinolone and naphthyridinecarboxylic acids for their antibacterial activity, highlighting the potential of these compounds in fighting bacterial infections (E. Laborde et al., 1993).
Molecular Interactions and Modifications
Investigations into the molecular interactions and modifications of fluoroquinolones provide insights into their mechanism of action and potential applications. For example, the synthesis of tetracyclic pyridone carboxylic acids as novel antibacterial agents demonstrates the continuous effort to enhance the molecular structure for better efficacy (Y. Jinbo et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-11-20(19-8-7-16(23)12-21(19)25-15)22(27)26-10-4-6-18(13-26)28-14-17-5-2-3-9-24-17/h2-3,5,7-9,11-12,18H,4,6,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUFTYTKGHQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCC(C3)OCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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